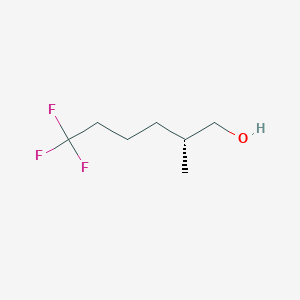

(2R)-6,6,6-Trifluoro-2-methylhexan-1-ol

Description

(2R)-6,6,6-Trifluoro-2-methylhexan-1-ol is a fluorinated secondary alcohol with a chiral center at the C2 position. Its structure features a terminal hydroxyl group, a methyl substituent at C2, and a trifluoromethyl group at C5. Fluorinated alcohols like this are of interest in medicinal chemistry due to their ability to modulate lipophilicity and bioavailability.

Properties

IUPAC Name |

(2R)-6,6,6-trifluoro-2-methylhexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3O/c1-6(5-11)3-2-4-7(8,9)10/h6,11H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUBASFJIUJJNY-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methylhexan-1-ol and trifluoromethylating agents.

Trifluoromethylation: The introduction of the trifluoromethyl group is achieved through a trifluoromethylation reaction. Common reagents for this step include trifluoromethyl iodide (CF₃I) and a suitable base, such as potassium carbonate (K₂CO₃).

Reaction Conditions: The reaction is typically carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the trifluoromethylated product.

Industrial Production Methods: In an industrial setting, the production of (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert the compound into various alcohol derivatives. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Thionyl chloride (SOCl₂) in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.

Biology:

Enzyme Inhibition Studies: The compound is used in studies to investigate the inhibition of specific enzymes, owing to its unique structural features.

Medicine:

Pharmaceutical Development: The compound’s potential as a precursor in the synthesis of pharmaceutical agents is explored, particularly in the development of drugs with fluorinated moieties.

Industry:

Material Science: (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol is used in the development of advanced materials, including polymers and coatings, due to its fluorinated structure.

Mechanism of Action

The mechanism by which (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexanoic Acid Derivatives with Trifluoromethyl Groups

Compound A: (2R,5R)-2-(Benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid (CAS: 1955474-08-4)

- Molecular Formula: C₁₃H₁₄F₃NO₄

- Molecular Weight : 305.25 g/mol

- Functional Groups: Carboxylic acid, benzoylamino, hydroxyl, trifluoromethyl.

- Key Differences: The carboxylic acid group increases polarity and pH-dependent solubility compared to the alcohol group in the target compound. The benzoylamino substituent may enhance binding to biological targets (e.g., enzymes or receptors).

Compound B: (2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid hydrochloride (CAS: 1955482-78-6)

- Molecular Formula : C₁₄H₁₈ClF₃N₂O₃

- Molecular Weight : 354.75 g/mol

- Functional Groups: Carboxylic acid, methylamino, phenylformamido, trifluoromethyl.

- Key Differences: The hydrochloride salt improves aqueous solubility, while the methylamino group introduces basicity. The target compound’s alcohol group lacks ionic character, reducing solubility in polar solvents.

Comparison Table :

Cyclic Fluorinated Alcohols

Compound C : 6-Ethenyl-2,2,6-trimethyloxan-3-ol (FDB014038)

- Structure : Cyclic ether (tetrahydropyran) with hydroxyl, methyl, and ethenyl groups.

- Key Differences: The oxane ring reduces conformational flexibility compared to the linear hexanol backbone of the target compound. The ethenyl group may increase reactivity in polymerization or addition reactions.

Impact of Trifluoromethyl Substitution

- Electron-Withdrawing Effects : The -CF₃ group in all compounds enhances resistance to oxidative metabolism and stabilizes adjacent functional groups (e.g., hydroxyl or carboxylic acid) .

- Lipophilicity: The trifluoromethyl group increases logP values, improving membrane permeability in the target compound compared to non-fluorinated analogs.

- Hydrogen Bonding : In the target compound, the hydroxyl group may form weaker hydrogen bonds than the carboxylic acid groups in Compounds A and B, affecting solubility and protein interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.